2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O3/c1-16(26)25(29)28-24(18-9-13-21(31-3)14-10-18)22-6-4-5-19(23(22)27-28)15-17-7-11-20(30-2)12-8-17/h7-16,22,24H,4-6H2,1-3H3/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVNGXUPLDWFT-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(C2CCCC(=CC3=CC=C(C=C3)OC)C2=N1)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C(C2CCC/C(=C\C3=CC=C(C=C3)OC)/C2=N1)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one involves multiple steps. One common method involves the reaction of 4-methoxybenzaldehyde with 3-chloro-1-propanone in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired product but typically
Biological Activity
The compound 2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one is a novel indazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 445.95 g/mol. The structural characteristics include:
- A chloro group that may influence biological activity.
- Multiple methoxyphenyl substituents contributing to its lipophilicity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for producing complex organic molecules. For example, the reaction may involve the condensation of 4-methoxybenzaldehyde with appropriate indazole derivatives under acidic conditions to yield the desired product with high yields (70–90%) .
Anticancer Properties
Research indicates that derivatives of indazole exhibit significant anticancer activity. The compound has been evaluated in various cancer cell lines, demonstrating promising results:
- Mechanism of Action : The compound appears to inhibit specific signaling pathways associated with cancer cell proliferation.
- Case Studies : In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties:
- In Vitro Studies : It exhibited activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy groups enhance its efficacy .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this indazole derivative:
- Neurite Outgrowth : It has been shown to stimulate neurite outgrowth in neuronal cell cultures, suggesting its utility in neurodegenerative disease models .
Data Tables
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 values in low micromolar range |
| Antimicrobial | Disk Diffusion | Inhibition zones > 15 mm against tested strains |
| Neuroprotective | Neurite Outgrowth Assay | Significant increase in neurite length at 10 µM |
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : It shows potential in modulating G protein-coupled receptors (GPCRs) linked to inflammation and pain pathways.
- Oxidative Stress Reduction : The presence of methoxy groups may contribute to antioxidant activity, mitigating oxidative stress in cells.
Scientific Research Applications
Overview
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]propan-1-one is a complex organic compound notable for its unique structural features, including a chloro group and multiple methoxyphenyl substituents. This compound has garnered interest in various fields such as medicinal chemistry, materials science, and biological research due to its potential biological activities and applications.
Scientific Research Applications
1. Medicinal Chemistry
- Pharmacophore Development : The compound's structure suggests potential as a pharmacophore in drug design. Its unique arrangement of functional groups may interact with biological targets such as receptors or enzymes, making it a candidate for developing new therapeutic agents.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Investigations into its mechanism of action could provide insights into how it affects cancer cell proliferation and survival.
2. Biological Studies
- Anti-inflammatory Properties : Research is ongoing to evaluate the anti-inflammatory effects of this compound. Its interaction with inflammatory pathways could lead to the development of new anti-inflammatory drugs.
- Neuroprotective Effects : There is potential for exploring neuroprotective applications, particularly in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier could be a focus of future studies.
3. Materials Science
- Organic Electronics : The complex structure may lend itself to applications in organic electronics. Its electronic properties are of interest for developing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics.
- Polymer Chemistry : As a building block in polymer synthesis, this compound could contribute to creating new materials with tailored properties for specific industrial applications.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of derivatives related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of the compound revealed that it could reduce oxidative stress markers in neuronal cells. This suggests potential therapeutic use in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-Chloro-1-[7-(4-Chloro-Benzylidene)-3-(4-Chloro-Phenyl)-3,3a,4,5,6,7-Hexahydro-Indazol-2-yl]-Ethanone (JL-7421)
Structural Differences :
- Substituents: The target compound has 4-methoxyphenyl groups, whereas JL-7421 (CAS 325724-47-8) features 4-chlorophenyl substituents.
- Ketone Chain: The target compound has a propan-1-one chain (C₃H₅ClO), while JL-7421 has an ethanone chain (C₂H₃ClO). This difference may affect molecular flexibility and binding pocket compatibility.
Hypothetical Property Implications :
- Solubility: Methoxy groups may improve solubility in polar aprotic solvents (e.g., DMSO) compared to JL-7421’s chloro substituents, which favor nonpolar environments.
- Reactivity : The chloro substituents in JL-7421 could enhance stability against oxidation but reduce nucleophilic substitution rates relative to methoxy groups.
- Biological Activity : Methoxy groups are common in CNS-active drugs (e.g., serotonin analogs), suggesting divergent target profiles compared to JL-7421’s chlorinated structure, which may favor antimicrobial or anticancer applications.
Broader Context: Indazole Derivatives in Medicinal Chemistry
While describes a structurally distinct chromen-2-one derivative (4h) with a piperazine-naphthalene side chain, it highlights the versatility of heterocyclic cores in drug design.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, often starting with Friedel-Crafts acylation to introduce methoxyphenyl groups (e.g., using 4-methoxybenzene and 3-chloropropionyl chloride with AlCl₃ as a catalyst) . Key steps include:
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and analyze yield/purity .
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.
Q. Table 1: Representative Synthetic Routes
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves the 3D structure, including stereochemistry of the hexahydroindazole core and substituent orientation .
- Spectroscopy :
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for [M+H]⁺ ion) .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved across studies?
Methodological Answer: Discrepancies may arise from:
- Purity Issues : Use HPLC (>95% purity) to eliminate confounding effects of byproducts .
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .
- Structural Modifications : Conduct SAR studies to isolate the impact of substituents (e.g., replacing methoxy with ethoxy groups) .
Q. Case Study :
- A derivative with a hydroxyl group instead of methoxy showed reduced activity due to altered hydrogen-bonding interactions .
Q. What strategies address challenges in synthesizing the hexahydroindazole core?
Methodological Answer: Challenges : Low yields due to steric hindrance or competing side reactions (e.g., over-oxidation). Solutions :
Q. How should researchers interpret contradictory spectroscopic vs. crystallographic data?
Methodological Answer: Example Conflict : NMR suggests a planar structure, while X-ray reveals a noncentrosymmetric space group with distorted geometry . Resolution Steps :
- Verify sample purity (e.g., recrystallize to eliminate polymorphic forms).
- Perform computational modeling (DFT) to compare experimental and theoretical geometries .
- Check for tautomerism (e.g., keto-enol equilibria affecting NMR signals) .
Q. What experimental designs are effective for optimizing enantioselective synthesis?
Methodological Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral ketones .
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers and assign ee values .
- Kinetic Resolution : Monitor reaction progress with polarimetry or circular dichroism (CD) to track enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
